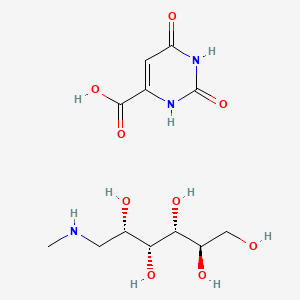
Methylglucamine orotate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylglucamine orotate, also known as this compound, is a useful research compound. Its molecular formula is C12H21N3O9 and its molecular weight is 351.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Memory Enhancement
Methylglucamine orotate has been studied for its effects on memory retention and cognitive function. Research indicates that it acts as a precursor for pyrimidine nucleotide synthesis, which is crucial for RNA synthesis and memory formation. A notable study demonstrated that administering this compound intracerebroventricularly in rats improved retention performance in learning tasks, suggesting its role in enhancing memory capabilities .
Long-Term Potentiation (LTP)
Long-term potentiation is a process associated with the strengthening of synapses based on recent patterns of activity, which is believed to be a cellular mechanism underlying learning and memory. This compound has been shown to prolong LTP in the hippocampus, indicating its potential as a cognitive enhancer. In experiments, treated animals exhibited significantly enhanced LTP compared to controls, reinforcing the compound's memory-improving properties .
Sleep Modulation
Research has also examined the effects of this compound on sleep patterns. In studies involving polygraphic sleep recordings in rats, both acute and chronic administration of the compound resulted in increased latency to paradoxical sleep, suggesting its influence on sleep architecture without significantly affecting total sleep time . This modulation may have implications for treating sleep disorders or enhancing cognitive function through improved sleep quality.
Metabolic Implications
This compound's role extends beyond cognitive functions; it has been investigated for its metabolic effects as well. Studies have explored its potential to influence lipid metabolism and reduce serum triglycerides and cholesterol levels. While some findings suggest no significant changes in lipid profiles with oral administration, ongoing research aims to elucidate the molecular mechanisms involved .
Cosmetic Applications
Emerging research suggests potential applications of this compound in cosmetic formulations due to its biocompatibility and safety profile. Its incorporation into topical products could enhance skin hydration and improve overall skin health, although specific studies are still limited in this area .
Data Summary Table
Case Studies
- Cognitive Enhancement Study : A study involving rats demonstrated that administration of this compound significantly improved memory retention during learning tasks, supporting its application as a cognitive enhancer .
- Sleep Study : An experiment assessing the impact of this compound on sleep patterns showed altered paradoxical sleep latency without affecting total sleep duration, indicating potential therapeutic uses in sleep disorders .
- Metabolic Research : Investigations into the metabolic effects of this compound revealed complex interactions with lipid metabolism, warranting further exploration into its efficacy as a dietary supplement for metabolic health .
属性
CAS 编号 |
59404-17-0 |
|---|---|
分子式 |
C12H21N3O9 |
分子量 |
351.31 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H17NO5.C5H4N2O4/c1-8-2-4(10)6(12)7(13)5(11)3-9;8-3-1-2(4(9)10)6-5(11)7-3/h4-13H,2-3H2,1H3;1H,(H,9,10)(H2,6,7,8,11)/t4-,5+,6+,7+;/m0./s1 |
InChI 键 |
QXWPJYVLNHANJZ-LJTMIZJLSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |
手性 SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |
规范 SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=C(NC(=O)NC1=O)C(=O)O |
Key on ui other cas no. |
59404-17-0 |
同义词 |
methylglucamine orotate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















